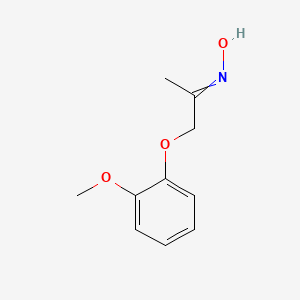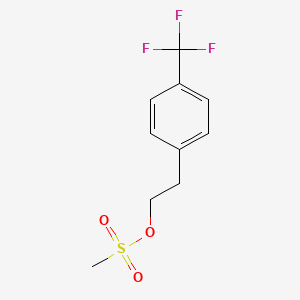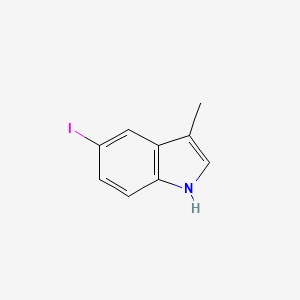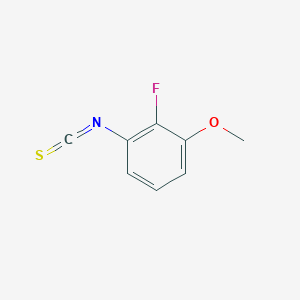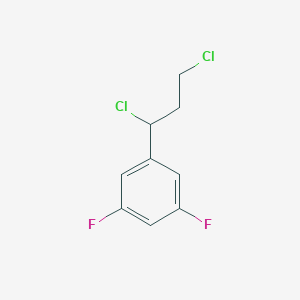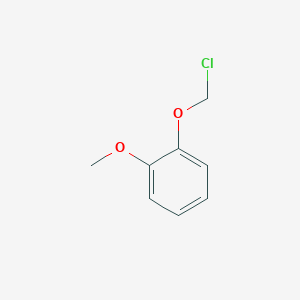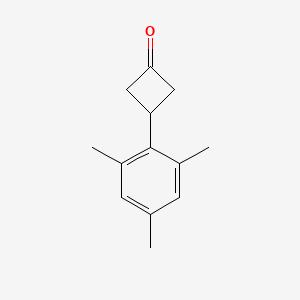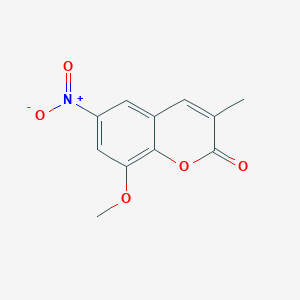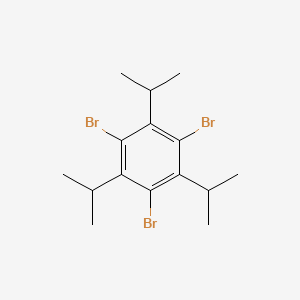
1,3,5-Tribromo-2,4,6-triisopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2,4,6-triisopropylbenzene is an organic compound with the molecular formula C15H21Br3. It is a derivative of benzene, where three bromine atoms and three isopropyl groups are substituted at the 1, 3, 5, and 2, 4, 6 positions, respectively. This compound is known for its unique structural properties and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2,4,6-triisopropylbenzene can be synthesized through several methods:
-
Bromination of 1,3,5-Triisopropylbenzene: : This method involves the bromination of 1,3,5-triisopropylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
-
Preparation from Aniline: : Another method involves the preparation of 2,4,6-tribromoaniline from aniline, followed by diazotization and subsequent reaction with ethanol to replace the diazonium group with hydrogen, forming this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using bromine and suitable catalysts. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
1,3,5-Tribromo-2,4,6-triisopropylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions. Common reagents include sodium hydroxide, ammonia, and thiols .
-
Oxidation and Reduction: : The compound can be oxidized to form corresponding brominated benzoic acids or reduced to form brominated benzyl alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride .
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds. This reaction is typically carried out in the presence of a palladium catalyst and a base .
Scientific Research Applications
1,3,5-Tribromo-2,4,6-triisopropylbenzene has several scientific research applications:
-
Chemistry: : It is used as a precursor in the synthesis of various organic compounds, including complex aromatic systems and polymers .
-
Biology: : The compound is used in the study of halogen bonding interactions and their effects on biological systems .
-
Medicine: : It is investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals .
-
Industry: : The compound is used in the production of flame retardants, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2,4,6-triisopropylbenzene involves its ability to participate in halogen bonding interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites in other molecules, influencing their reactivity and stability. These interactions play a crucial role in the compound’s effects on molecular targets and pathways .
Comparison with Similar Compounds
1,3,5-Tribromo-2,4,6-triisopropylbenzene can be compared with other similar compounds such as:
-
1,3,5-Tribromobenzene: : This compound lacks the isopropyl groups and has different reactivity and applications .
-
1-Bromo-2,4,6-triisopropylbenzene: : This compound has only one bromine atom and different chemical properties .
-
2,4,6-Triisopropylphenyl Bromide: : This compound has a similar structure but different substitution patterns, leading to different reactivity .
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H21Br3 |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
1,3,5-tribromo-2,4,6-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C15H21Br3/c1-7(2)10-13(16)11(8(3)4)15(18)12(9(5)6)14(10)17/h7-9H,1-6H3 |
InChI Key |
KLXRJWRGHKFRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=C1Br)C(C)C)Br)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)

![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
